Structural Distinction: 2-Trans (2E) vs. All-Z (12Z,15Z,18Z,21Z,24Z,27Z) Double Bond Configuration
The target compound possesses a 2E (trans) double bond at the Δ2 position, whereas the commonly available omega-3 isomer (12Z,15Z,18Z,21Z,24Z,27Z)-triacontahexaenoyl-CoA features an all-Z (cis) configuration throughout, including a 12Z bond [1]. The 2-trans enoyl structure is a specific substrate for 2-trans-enoyl-CoA hydratase (crotonase), an enzyme that catalyzes the hydration of trans-2-enoyl-CoA to 3-hydroxyacyl-CoA during beta-oxidation [2]. In contrast, the all-Z isomer cannot directly undergo this hydration step without prior isomerization by auxiliary enzymes, introducing a distinct metabolic routing [3].
| Evidence Dimension | Double bond geometry at position 2 |
|---|---|
| Target Compound Data | 2E (trans) configuration |
| Comparator Or Baseline | (12Z,15Z,18Z,21Z,24Z,27Z)-triacontahexaenoyl-CoA: 12Z (cis) configuration; no 2-trans bond |
| Quantified Difference | Presence of 2-trans vs. absence of 2-trans; stereochemical distinction |
| Conditions | Structural determination by canonical SMILES and InChI from ChEBI and vendor databases |
Why This Matters
The 2E configuration dictates which enzymes can process the compound, making it essential for studies of peroxisomal beta-oxidation of ULC-PUFAs.
- [1] ChEBI. (2019). (2E,15Z,18Z,21Z,24Z,27Z)-triacontahexaenoyl-CoA (CHEBI:76656). European Bioinformatics Institute. View Source
- [2] Engel, C. K., Mathieu, M., Zeelen, J. P., Hiltunen, J. K., & Wierenga, R. K. (1996). Crystal structure of enoyl-coenzyme A (CoA) hydratase at 2.5 angstroms resolution: a spiral fold. The EMBO Journal, 15(19), 5135–5145. View Source
- [3] Arent, S., Christensen, C. E., Pye, V. E., Nørgaard, A., & Henriksen, A. (2010). The multifunctional protein in peroxisomal beta-oxidation: structure and substrate specificity of the Arabidopsis thaliana protein MFP2. Journal of Biological Chemistry, 285(31), 24066–24077. View Source
